6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate
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Overview
Description
The compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate" is a complex synthetic molecule. It has garnered interest due to its unique structural properties, which make it applicable in various fields, including medicinal chemistry and industrial processes. This article delves into its synthesis, reactions, applications, and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate" requires a multistep process:
Cyclopropanecarboxamide Formation
Reagents: : Cyclopropanecarboxylic acid, amines
Conditions: : Amidation reactions typically occur under dehydrating conditions using agents like EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide).
1,3,4-Thiadiazole Formation
Reagents: : Thiosemicarbazide, carbon disulfide
Conditions: : Conducted under basic conditions (like sodium hydroxide) at elevated temperatures.
Combination Step
Reagents: : The synthesized cyclopropanecarboxamide and thiadiazole compounds.
Conditions: : Condensation reactions, potentially using agents like DCC (Dicyclohexylcarbodiimide).
Pyran Derivative
Reagents: : Pyrone derivatives
Conditions: : Undergoes nucleophilic addition to form the pyran ring structure.
Final Esterification
Reagents: : 3-chlorobenzoic acid
Conditions: : Esterification typically in the presence of acid catalysts like sulfuric acid.
Industrial Production Methods
Scale-Up Considerations: : In industrial settings, the process is scaled up using continuous flow reactors, optimizing reagent usage and minimizing waste.
Purification: : Utilizes column chromatography or recrystallization techniques for high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: : Potassium permanganate, hydrogen peroxide
Conditions: : Mild temperatures and controlled pH environments.
Reduction
Reagents: : Sodium borohydride, lithium aluminum hydride
Conditions: : Often performed under inert atmosphere to prevent unwanted reactions.
Substitution
Reagents: : Halogenating agents like NBS (N-Bromosuccinimide)
Conditions: : Light or heat to initiate the reaction.
Common Reagents and Conditions
Oxidation: : Conditions often include aqueous solutions with controlled pH.
Reduction: : Commonly under anhydrous conditions using solvents like THF (tetrahydrofuran).
Substitution: : Often requires catalytic amounts of substances like copper(II) bromide.
Major Products Formed
Oxidation: : Forms sulfoxides or sulfones.
Reduction: : Generates primary or secondary amines.
Substitution: : Produces halo-derivatives.
Scientific Research Applications
In Chemistry:
Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.
Material Science: : Used in the development of polymers and advanced materials.
In Biology:
Biological Assays: : Assessed for its bioactivity against various pathogens.
Enzyme Inhibition: : Potential as an inhibitor for certain enzyme classes.
In Medicine:
Drug Development: : Investigated for its potential as an antimicrobial agent.
Diagnostics: : Used in the synthesis of probes for diagnostic imaging.
In Industry:
Agriculture: : Utilized in the formulation of agrochemicals.
Textiles: : Employed as a dye intermediate.
Mechanism of Action
The compound exerts its effects through specific biochemical interactions:
Molecular Targets: : It interacts with enzyme active sites or receptor proteins, altering their activity.
Pathways: : Modulates signaling pathways such as kinase pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
**6-(((5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
**6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
Uniqueness
Structural Differences: : The presence of the cyclopropanecarboxamido and 3-chlorobenzoate groups confers unique chemical reactivity.
Functional Properties: : Distinct bioactivity profiles compared to its analogs, potentially offering better efficacy in certain applications.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S2/c20-12-3-1-2-11(6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-4-5-10/h1-3,6-8,10H,4-5,9H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFSAUJWUGSWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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